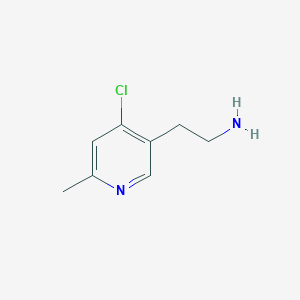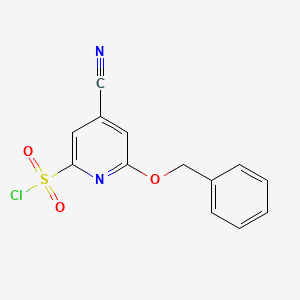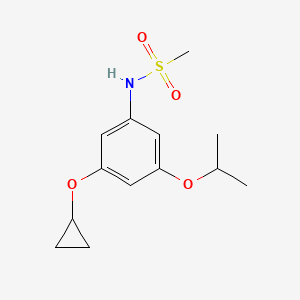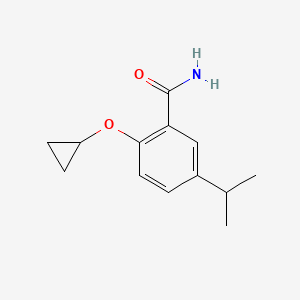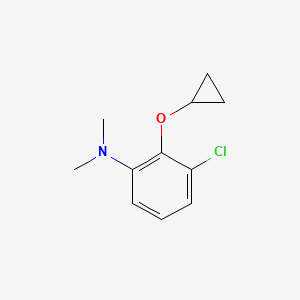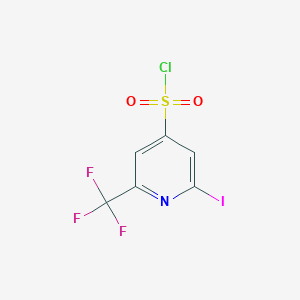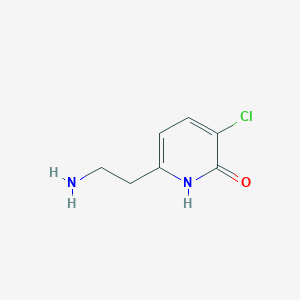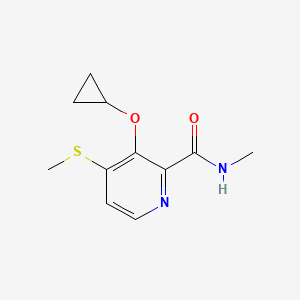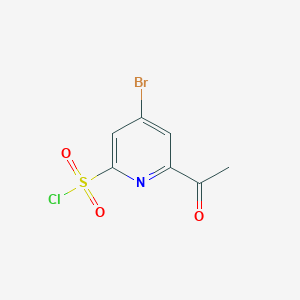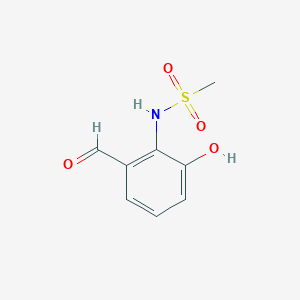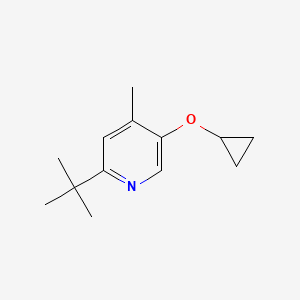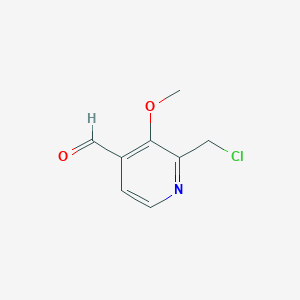
2-(Chloromethyl)-3-methoxyisonicotinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chloromethyl)-3-methoxyisonicotinaldehyde is an organic compound that belongs to the class of isonicotinaldehydes This compound is characterized by the presence of a chloromethyl group and a methoxy group attached to the isonicotinaldehyde core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-3-methoxyisonicotinaldehyde typically involves the chloromethylation of 3-methoxyisonicotinaldehyde. One common method is the Blanc chloromethylation reaction, which uses formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst such as zinc chloride . The reaction proceeds under acidic conditions, and the aldehyde group is attacked by the aromatic pi-electrons, followed by rearomatization of the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve similar chloromethylation processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(Chloromethyl)-3-methoxyisonicotinaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.
Oxidation: Potassium permanganate, chromium trioxide under acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride under anhydrous conditions.
Major Products Formed
Substitution: Formation of substituted derivatives with various functional groups.
Oxidation: Formation of 2-(Chloromethyl)-3-methoxyisonicotinic acid.
Reduction: Formation of 2-(Chloromethyl)-3-methoxyisonicotinalcohol.
Aplicaciones Científicas De Investigación
2-(Chloromethyl)-3-methoxyisonicotinaldehyde has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic properties.
Material Science: It is used in the development of advanced materials with specific chemical and physical properties.
Biological Studies: It is employed in the study of biochemical pathways and molecular interactions.
Industrial Chemistry: It is utilized in the production of specialty chemicals and fine chemicals.
Mecanismo De Acción
The mechanism of action of 2-(Chloromethyl)-3-methoxyisonicotinaldehyde involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The aldehyde group can undergo reactions with amino groups in proteins, affecting their activity and stability. These interactions can influence biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Chloromethyl)-4-methoxyisonicotinaldehyde
- 2-(Chloromethyl)-3-methoxybenzaldehyde
- 2-(Chloromethyl)-3-methoxyphenylacetaldehyde
Uniqueness
2-(Chloromethyl)-3-methoxyisonicotinaldehyde is unique due to the specific positioning of the chloromethyl and methoxy groups on the isonicotinaldehyde core. This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the methoxy group can influence the electronic properties of the molecule, affecting its interactions with other chemical species.
Propiedades
Fórmula molecular |
C8H8ClNO2 |
|---|---|
Peso molecular |
185.61 g/mol |
Nombre IUPAC |
2-(chloromethyl)-3-methoxypyridine-4-carbaldehyde |
InChI |
InChI=1S/C8H8ClNO2/c1-12-8-6(5-11)2-3-10-7(8)4-9/h2-3,5H,4H2,1H3 |
Clave InChI |
ZCAUANAGPRWGTQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CN=C1CCl)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


